molecular formula C17H24N2O5S B2392418 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902906-40-4

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2392418
CAS No.: 1902906-40-4
M. Wt: 368.45
InChI Key: FRUQWADVWPGWBX-UHFFFAOYSA-N
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Description

2-(3-Methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic acetamide derivative characterized by a 3-methylphenylsulfonamido substituent and an octahydrobenzo[b][1,4]dioxin core. This structure combines a sulfonamide group—a common pharmacophore in enzyme inhibitors—with a saturated dioxane ring system, which may enhance metabolic stability and CNS penetration compared to unsaturated analogs.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[(3-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12-3-2-4-14(9-12)25(21,22)18-11-17(20)19-13-5-6-15-16(10-13)24-8-7-23-15/h2-4,9,13,15-16,18H,5-8,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQWADVWPGWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCC3C(C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the octahydrobenzo[b][1,4]dioxin moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 3-methylbenzenesulfonyl chloride, under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an immunomodulator by modulating the activity of certain immune cells and pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound’s 3-methylphenylsulfonamido group distinguishes it from other acetamide derivatives in the evidence:

  • N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methyl-(phenyl)amino)acetamide (): Features a methyl-phenylamino group instead of sulfonamido.
  • 2-((4-Chlorophenyl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (): Replaces sulfonamido with a thioether-linked chlorophenyl group, which may enhance lipophilicity but reduce hydrogen-bonding capacity .
Compound Name Core Structure Substituent Key Properties
Target Compound Octahydrobenzo[b][1,4]dioxin 3-Methylphenylsulfonamido High metabolic stability (predicted)
Compound Dihydrobenzo[b][1,4]dioxin Methyl-phenylamino 88% synthesis yield, yellow solid
Compound Dihydrobenzo[b][1,4]dioxin (4-Chlorophenyl)thio 90% purity, discontinued commercial status

Impact of Saturation

The octahydro (fully saturated) dioxin ring in the target compound contrasts with the dihydro (partially unsaturated) analogs in –6. Saturation likely increases conformational rigidity and may improve blood-brain barrier penetration, as seen in CNS-active analogs like the PDMP-based homolog in , which reduced ganglioside GM2/GA2 in mice .

Physicochemical and ADMET Properties

  • This contrasts with the more hydrophobic 2-((4-chlorophenyl)thio) analog in .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide?

Answer:
The synthesis typically involves sequential functionalization of the octahydrobenzo[b][1,4]dioxin-6-amine core. Key steps include:

  • Sulfonamide coupling : Reacting 3-methylbenzenesulfonyl chloride with the primary amine group under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Acetamide formation : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the sulfonamide intermediate to activated acetic acid derivatives. Solvents like DMF or dichloromethane are preferred for optimal solubility .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz in DMSO-d6 or CDCl3) confirms regiochemistry, e.g., distinguishing octahydrobenzo[d][1,4]dioxin protons (δ 3.8–4.2 ppm) from methylphenylsulfonamido groups (δ 2.4 ppm for CH3) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1542) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by UV at 254 nm) .

Basic: Which preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HepG2) to establish IC50 values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Statistical meta-analysis : Pool data from independent studies (e.g., using RevMan or R) to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .
  • Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out assay saturation artifacts .
  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR (NOESY) to exclude stereochemical impurities .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Systematic substituent variation : Modify the 3-methylphenyl group (e.g., halogenation or methoxylation) and compare bioactivity trends using ANOVA .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like COX-2 (PDB: 5KIR). Focus on sulfonamide interactions with catalytic residues (e.g., Arg120) .
  • Pharmacophore modeling : MOE or Discovery Studio identifies critical features (e.g., hydrogen-bond acceptors in the dioxane ring) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of the dioxane ring) .
  • Microwave-assisted synthesis : Reduce reaction time for sulfonamide coupling (e.g., 30 min at 80°C vs. 12 hr conventional heating) .
  • Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF4]) to improve solubility and facilitate recycling .

Advanced: What in vivo models are suitable for evaluating its therapeutic efficacy?

Answer:

  • Murine inflammation models : Carrageenan-induced paw edema to assess COX-2 inhibition efficacy (dose: 10–50 mg/kg, oral) .
  • Xenograft tumor models : Nude mice implanted with HT-29 colon cancer cells to study antitumor activity (monitor tumor volume vs. control) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentration after IV/oral administration to calculate bioavailability and half-life .

Advanced: How can environmental impacts of this compound be assessed in ecotoxicological studies?

Answer:

  • OECD Test Guideline 201 : Daphnia magna acute toxicity (48-hr LC50) .
  • Soil microcosm experiments : Measure degradation half-life under aerobic/anaerobic conditions via GC-MS .
  • QSAR modeling : EPI Suite predicts bioaccumulation potential (log Kow) and prioritizes metabolites for further testing .
  • Synthesis & Purification:
  • Biological Assays:
  • SAR & Modeling:
  • Ecotoxicology:
  • In Vivo Models:

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